![molecular formula C21H16N2O3S2 B3008609 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896343-90-1](/img/structure/B3008609.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

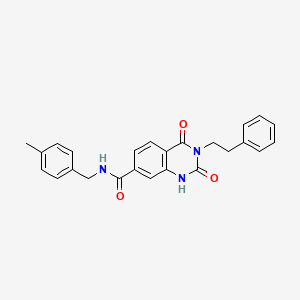

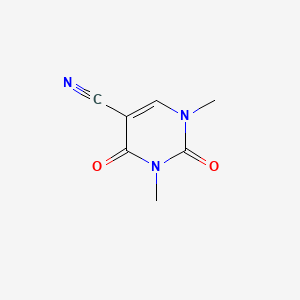

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide, also known as BML-275, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BML-275 is a selective inhibitor of the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis.

科学的研究の応用

Anticancer Evaluation : A study by Ravinaik et al. (2021) investigated the anticancer activity of similar benzamide derivatives. These compounds showed significant anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer.

Antimicrobial Agents : Research by Bikobo et al. (2017) focused on the antimicrobial properties of thiazole benzamide derivatives. Some of these compounds exhibited potent antimicrobial activities, more effective than reference drugs, especially against Gram-positive bacterial strains.

Cardiac Electrophysiological Activity : A 1990 study by Morgan et al. explored N-substituted imidazolylbenzamides, related to benzamide derivatives, for their potential as selective class III agents in cardiac electrophysiology.

Potential as COVID-19 Drug : The reactivity of similar sulphonamide derivatives was investigated by Fahim and Ismael (2021) for potential antimalarial and COVID-19 treatments. This study emphasizes the compound's relevance in current pharmacological research.

Spectral Characterization and Anticancer Evaluation : A 2021 study by Senthilkumar et al. synthesized a new organic compound related to benzamide and assessed its antibacterial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Action : Research by Sych et al. (2019) extended to sulfonyl-substituted nitrogen-containing heterocyclic systems, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Fluorescence Characteristics : A study by Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and investigated their photophysical properties, highlighting the compound's potential in fluorescence-based applications.

Supramolecular Gelators : Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives to study their gelation behavior, emphasizing the compound's role in materials science.

将来の方向性

作用機序

Target of Action

Benzothiazole derivatives have been extensively studied and are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with metal ions . The nature of these interactions can lead to changes in the function of the target, which can result in therapeutic effects .

Biochemical Pathways

Benzothiazole derivatives have been shown to affect a variety of biochemical pathways, often related to their targets . For example, some benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation .

Pharmacokinetics

A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly influence its bioavailability, and thus its therapeutic efficacy.

Result of Action

Benzothiazole derivatives have been associated with a variety of biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer effects .

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-28(25,26)15-12-10-14(11-13-15)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)27-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUXKZLWKHOUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3008526.png)

![2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3008531.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3008532.png)

![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)

![Octahydrofuro[3,4-c]pyridine](/img/structure/B3008536.png)

![2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B3008537.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)